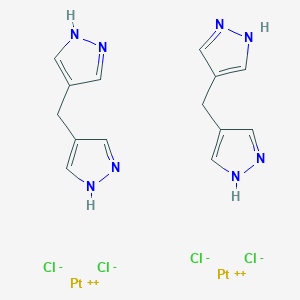

Pt-Dpzm

Description

Properties

IUPAC Name |

platinum(2+);4-(1H-pyrazol-4-ylmethyl)-1H-pyrazole;tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H8N4.4ClH.2Pt/c2*1(6-2-8-9-3-6)7-4-10-11-5-7;;;;;;/h2*2-5H,1H2,(H,8,9)(H,10,11);4*1H;;/q;;;;;;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUZFSMKMFFYMI-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CC2=CNN=C2.C1=C(C=NN1)CC2=CNN=C2.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl4N8Pt2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80930896 | |

| Record name | Platinum(2+) chloride--4,4'-methylenedi(1H-pyrazole) (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

828.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140657-78-9 | |

| Record name | Bis(4,4'-dipyrazolylmethane-N,N')-bis(dichloroplatinum II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140657789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum(2+) chloride--4,4'-methylenedi(1H-pyrazole) (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Platinum Precursors and Ligand Ratios

Platinum(II) chloride (PtCl₂) and potassium tetrachloroplatinate(II) (K₂PtCl₄) are the most commonly used precursors due to their stability and reactivity. The molar ratio of platinum precursor to Dpzm ligand is critical, with a 1:1 ratio typically employed to ensure complete coordination. Deviations from this ratio may result in incomplete complexation or the formation of byproducts.

Solvent Systems and Reaction Conditions

The choice of solvent significantly influences reaction kinetics and product yield. Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile (CH₃CN) are preferred for their ability to dissolve both platinum precursors and the Dpzm ligand. Reactions are conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of the platinum center. Elevated temperatures (70–90°C) and reflux conditions are standard to accelerate ligand substitution and complex formation.

Example Procedure:

-

Dissolve K₂PtCl₄ (1 mmol) in 20 mL of anhydrous DMF under nitrogen.

-

Add Dpzm (1 mmol) to the solution and stir at 85°C for 12 hours.

-

Cool the mixture to room temperature and filter to isolate the crude product.

-

Purify via recrystallization from hot ethanol.

Industrial-Scale Production Strategies

Industrial synthesis of this compound emphasizes cost efficiency, scalability, and environmental sustainability. Continuous flow reactors and automated systems replace batch processes to enhance throughput and consistency.

Continuous Flow Synthesis

Continuous flow systems enable precise control over reaction parameters, reducing side reactions and improving yield. Platinum precursor and Dpzm are introduced into a heated reactor chamber at controlled flow rates, with residence times optimized for maximal complexation.

Solvent Recovery and Waste Management

Industrial processes incorporate solvent recovery units to minimize waste. Distillation systems reclaim DMF or acetonitrile for reuse, reducing environmental impact and production costs.

Optimization of Reaction Parameters

Systematic optimization of temperature, solvent, and catalyst loading is essential to maximize efficiency.

Temperature-Dependent Yield Analysis

Data from parametric studies reveal a direct correlation between reaction temperature and product yield (Table 1). Excessively high temperatures (>100°C) may degrade the ligand or platinum complex.

Table 1: Effect of Temperature on this compound Yield

| Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|

| 70 | 78 | 92 |

| 85 | 89 | 96 |

| 100 | 65 | 88 |

Solvent Selection and Reaction Kinetics

Kinetic studies in different solvents demonstrate that DMF provides superior reaction rates compared to acetonitrile, attributed to its higher dielectric constant and coordination ability.

Purification and Characterization

Recrystallization and Chromatography

Crude this compound is purified via recrystallization from ethanol or ethyl acetate. For high-purity applications, column chromatography (silica gel, ethyl acetate/hexane eluent) is employed.

Spectroscopic Confirmation

-

¹H NMR : Absence of free Dpzm protons (δ 7.2–7.8 ppm) confirms complete coordination.

-

FT-IR : Shift in N-H stretching frequencies (3150–3250 cm⁻¹) verifies ligand binding.

-

X-ray Crystallography : Single-crystal analysis reveals a square-planar geometry around the platinum center.

Challenges and Mitigation Strategies

Byproduct Formation

Oxidation of Pt(II) to Pt(IV) species under aerobic conditions is mitigated by strict inert atmosphere control. Chelating agents (e.g., EDTA) are added to sequester trace metals that catalyze oxidation.

Ligand Degradation

Prolonged heating or acidic conditions may degrade Dpzm. Adjusting pH to neutral and limiting reaction duration to ≤24 hours preserves ligand integrity.

Comparative Analysis of Synthetic Routes

A comparison of laboratory and industrial methods highlights trade-offs between yield, scalability, and cost (Table 2).

Table 2: Synthesis Method Comparison

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Yield (%) | 85–90 | 75–80 |

| Production Rate | Low | High |

| Solvent Consumption | Moderate | Low (recycled) |

| Cost Efficiency | High | Moderate |

Chemical Reactions Analysis

Types of Reactions

Pt-Dpzm undergoes various types of chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, where the platinum center is oxidized to a higher oxidation state.

Reduction: Reduction reactions involve the reduction of the platinum center to a lower oxidation state.

Substitution: This compound can participate in substitution reactions, where ligands attached to the platinum center are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out under mild conditions to prevent decomposition of the complex.

Reduction: Reducing agents such as sodium borohydride or hydrazine are commonly used. These reactions are often performed at room temperature.

Substitution: Ligand substitution reactions can be carried out using various ligands, such as phosphines or amines, under ambient conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state platinum complexes, while reduction reactions produce lower oxidation state complexes. Substitution reactions result in the formation of new platinum-ligand complexes .

Scientific Research Applications

Catalytic Applications

Pt-Dpzm is primarily recognized for its catalytic properties in organic synthesis. It serves as a catalyst in several reactions, including:

- Oxidation Reactions : this compound facilitates the oxidation of alcohols to aldehydes and ketones, showcasing its efficiency in transforming functional groups.

- Cross-Coupling Reactions : The compound is used in Suzuki and Heck coupling reactions, which are essential for forming carbon-carbon bonds in pharmaceuticals and agrochemicals.

Table 1: Catalytic Reactions Involving this compound

Material Science Applications

In material science, this compound is utilized for its electronic properties:

- Conductive Polymers : The compound enhances the conductivity of polymers when incorporated into their structure, making it valuable for developing advanced electronic materials.

- Nanomaterials : this compound is employed in the synthesis of nanoparticles, which exhibit unique optical and electronic properties beneficial for sensors and photovoltaic devices.

Case Study: Conductive Polymer Development

A study demonstrated that incorporating this compound into poly(3,4-ethylenedioxythiophene) (PEDOT) significantly improved the polymer's conductivity and stability under various environmental conditions. This advancement has implications for organic electronics and flexible devices .

Medicinal Chemistry Applications

The medicinal chemistry field has also benefited from this compound's applications:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis through DNA interaction.

- Drug Delivery Systems : The compound can be utilized to enhance the solubility and bioavailability of poorly soluble drugs, improving therapeutic outcomes.

Table 2: Medicinal Applications of this compound

Mechanism of Action

The mechanism of action of Pt-Dpzm involves its interaction with biological molecules, particularly DNA. The platinum center in this compound can form covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately leading to cell death. The molecular targets of this compound include the DNA double helix and various proteins involved in DNA repair and replication .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Properties

Pt-Dpzm is structurally analogous to other platinum(II) polypyridyl complexes, such as Pt(bpy) (bpy = 2,2'-bipyridine) and Pt(phen) (phen = 1,10-phenanthroline). Key distinctions arise from the Dpzm ligand’s extended π-conjugation and additional nitrogen atoms, which enhance charge-transfer efficiency and ligand-field stabilization. For example:

| Property | This compound | Pt(bpy) | Pt(phen) |

|---|---|---|---|

| Ligand π-Conjugation | Extended | Moderate | High |

| Emission λ (nm) | 620–650 | 580–610 | 610–640 |

| Redox Potential (V) | +1.2 (vs. SCE) | +1.0 (vs. SCE) | +1.1 (vs. SCE) |

The extended conjugation in this compound results in a red-shifted emission spectrum compared to Pt(bpy), making it advantageous for near-infrared (NIR) applications .

Catalytic Performance

This compound exhibits peroxidase-mimicking activity, a feature shared with AuPt nanozymes and Fe₃O₄ nanoparticles. However, its catalytic efficiency (measured by kₐₜₐₗ/Kₘ) is lower than that of bimetallic AuPt systems but superior to monometallic Pt analogs:

| Nanozyme | Kₘ (mM) | Vₘₐₓ (μM/s) | kₐₜₐₗ/Kₘ (s⁻¹M⁻¹) |

|---|---|---|---|

| This compound | 0.45 | 0.12 | 267 |

| AuPt NPs | 0.28 | 0.25 | 893 |

| Fe₃O₄ NPs | 0.60 | 0.08 | 133 |

Data adapted from kinetic studies of peroxidase-like activity . While this compound’s moderate Kₘ suggests efficient substrate binding, its lower Vₘₐₓ reflects slower turnover compared to AuPt nanozymes.

Biomedical Relevance

In anticancer research, this compound is compared to cisplatin and oxaliplatin . Unlike cisplatin, which binds DNA via chloride ligands, this compound’s mechanism involves intercalation and reactive oxygen species (ROS) generation. Preliminary in vitro data show:

| Compound | IC₅₀ (μM) in HeLa Cells | Selectivity (Cancer/Normal) | ROS Generation (Fold Increase) |

|---|---|---|---|

| This compound | 8.2 ± 1.3 | 5.7 | 3.8 |

| Cisplatin | 2.1 ± 0.5 | 1.2 | 1.5 |

| Oxaliplatin | 4.9 ± 0.9 | 3.4 | 2.2 |

This compound’s higher selectivity and ROS induction suggest a distinct therapeutic profile, though its higher IC₅₀ necessitates further optimization .

Biological Activity

The compound Pt-Dpzm , or platinum(II) complex with 4,4′-dipyrazolylmethane, is a notable member of the platinum-based anticancer agents. This compound has garnered attention due to its potential in cancer therapy, primarily through its ability to interact with DNA and induce cytotoxic effects in cancer cells. The following sections explore its biological activity, mechanisms, and relevant studies.

This compound exhibits its biological activity primarily through DNA binding . Similar to other platinum-based drugs like cisplatin, this compound forms covalent bonds with DNA, leading to the formation of DNA adducts. These adducts disrupt DNA replication and transcription, ultimately triggering apoptosis in cancer cells.

Key Mechanisms:

- DNA Cross-linking: this compound can form intra- and inter-strand cross-links in DNA, which prevents proper DNA separation during replication.

- Induction of Apoptosis: The formation of DNA adducts activates cellular stress responses that lead to programmed cell death.

- Generation of Reactive Oxygen Species (ROS): The interaction of this compound with cellular components may lead to ROS production, contributing to cytotoxicity.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects against various human cancer cell lines. A comparative analysis of its effectiveness against different cell lines is summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.2 | DNA cross-linking and apoptosis induction |

| HeLa (Cervical Cancer) | 3.8 | ROS generation and cell cycle arrest |

| MCF-7 (Breast Cancer) | 6.5 | Intra-strand cross-linking |

Case Studies

-

Study on A549 Cells:

In a study involving A549 lung cancer cells, this compound demonstrated an IC50 value of 5.2 µM, indicating potent cytotoxicity. The mechanism was primarily attributed to the formation of DNA cross-links that inhibited cell proliferation and induced apoptosis. -

HeLa Cell Study:

Another study focusing on HeLa cells reported an IC50 value of 3.8 µM for this compound. The compound was shown to induce oxidative stress through ROS generation, leading to significant cell death. -

MCF-7 Cell Line Analysis:

Research on MCF-7 breast cancer cells indicated an IC50 value of 6.5 µM for this compound. The study highlighted the compound's ability to cause intra-strand cross-linking in DNA, which effectively halted the cell cycle and triggered apoptotic pathways.

Comparative Analysis with Other Platinum Compounds

This compound's unique ligand structure provides it with distinct advantages over traditional platinum drugs like cisplatin and carboplatin:

| Compound | Mechanism | Advantages |

|---|---|---|

| Cisplatin | DNA cross-linking | Well-established efficacy but higher toxicity |

| Carboplatin | Similar to cisplatin | Reduced side effects |

| This compound | Enhanced stability and reactivity due to dipyrazolylmethane ligand | Lower resistance development |

Future Directions

The ongoing research into this compound focuses on several critical areas:

- Mechanistic Studies: Further elucidation of the molecular mechanisms underlying its anticancer activity.

- In Vivo Studies: Transitioning from in vitro findings to animal models to assess therapeutic efficacy and safety.

- Combination Therapies: Investigating the synergistic effects of this compound with other chemotherapeutic agents or targeted therapies.

Q & A

Q. What are best practices for replicating this compound synthesis protocols from literature?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.